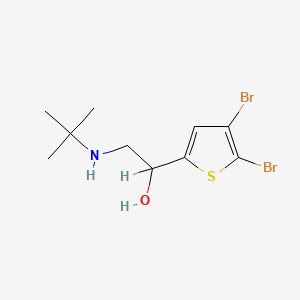![molecular formula C20H14I2N2O4S B13939456 3,5-Diiodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid CAS No. 532942-47-5](/img/structure/B13939456.png)
3,5-Diiodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diiodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid is a complex organic compound characterized by the presence of iodine atoms, a naphthalene ring, and a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diiodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Iodination: Introduction of iodine atoms into the aromatic ring.
Naphthalene Derivatization: Functionalization of the naphthalene ring with a methoxy group and a carbonyl group.
Amide Formation: Coupling of the naphthalene derivative with a benzoic acid derivative through an amide bond.
Thioamide Formation: Conversion of the amide to a thioamide using reagents such as Lawesson’s reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Diiodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the thioamide to a sulfonamide.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Halogen exchange reactions where iodine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen exchange can be facilitated by reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioamide group would yield a sulfonamide, while reduction of the carbonyl group would produce an alcohol derivative.
Applications De Recherche Scientifique
Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: As a building block for the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: As a probe for studying the interactions of iodine-containing compounds with biological systems.
Mécanisme D'action
The mechanism of action of 3,5-Diiodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The iodine atoms and the naphthalene ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Diiodosalicylic Acid: Another iodine-containing benzoic acid derivative with different functional groups.
2-Hydroxy-3,5-diiodobenzoic Acid: Similar structure but with a hydroxy group instead of the naphthalene moiety.
3,5-Diiodo-2-methoxyphenylboronic Acid: Contains a boronic acid group instead of the thioamide and naphthalene groups.
Uniqueness
3,5-Diiodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both iodine atoms and the naphthalene ring distinguishes it from other similar compounds, potentially offering unique advantages in its applications.
Propriétés
Numéro CAS |
532942-47-5 |
|---|---|
Formule moléculaire |
C20H14I2N2O4S |
Poids moléculaire |
632.2 g/mol |
Nom IUPAC |
3,5-diiodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C20H14I2N2O4S/c1-28-16-7-11-5-3-2-4-10(11)6-13(16)18(25)24-20(29)23-17-14(19(26)27)8-12(21)9-15(17)22/h2-9H,1H3,(H,26,27)(H2,23,24,25,29) |
Clé InChI |
FGBXTBGTODKZAB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=CC=CC=C2C=C1C(=O)NC(=S)NC3=C(C=C(C=C3I)I)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-1-(3-methoxy-2,6-dimethylphenyl)-5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13939373.png)
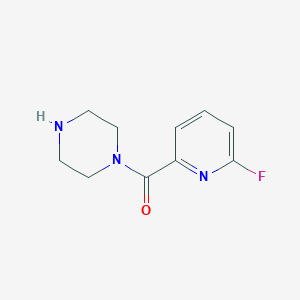
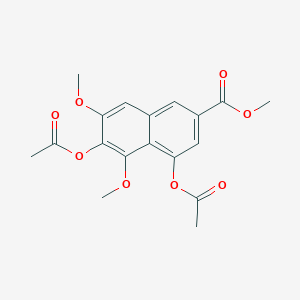

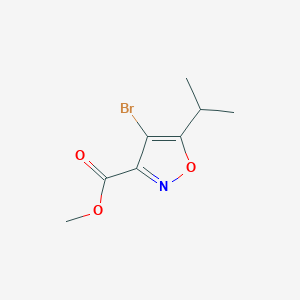
![1-[8-(2-Octylcyclopropyl)octanoyl]pyrrolidine](/img/structure/B13939388.png)
![5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13939395.png)

![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B13939408.png)
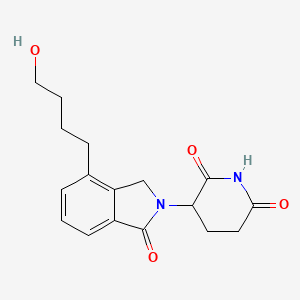
![2-Benzo[1,3]dioxol-5-yl-1-(3-hydroxy-piperidin-1-yl)-ethanone](/img/structure/B13939435.png)


